molecular formula C20H18N2O3 B2911275 4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2415487-82-8

4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2911275
CAS No.: 2415487-82-8
M. Wt: 334.375
InChI Key: CZCLKJYFIGQLBJ-UHFFFAOYSA-N
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Description

4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxynaphthalene Moiety:

    Formation of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce methoxy derivatives.

Scientific Research Applications

4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3-Chloronaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine
  • 4-{[1-(3-Hydroxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Uniqueness

4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the methoxynaphthalene moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents on the naphthalene ring.

Biological Activity

The compound 4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula for this compound is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of approximately 357.41 g/mol. The compound features a pyridine ring linked to an azetidine moiety, which is further substituted with a methoxynaphthalene carbonyl group.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the 1,3,4-oxadiazole and naphthalene moieties. These groups are known for their interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Anticancer Potential

Recent studies have indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of Growth Factors : Compounds like this compound may inhibit vascular endothelial growth factor receptor (VEGFR) pathways, crucial for tumor angiogenesis .
  • Targeting Enzymes : The compound has shown potential in inhibiting key enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are vital for cancer cell proliferation .

Mechanism-Based Approaches

The activity of this compound is believed to stem from its ability to interact with nucleic acids and proteins involved in cellular signaling pathways. Specifically:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same class:

StudyCompoundBiological ActivityFindings
1,3,4-Oxadiazole DerivativesVEGFR InhibitionDemonstrated significant inhibition of VEGFR pathways leading to reduced tumor growth.
Hybrid CompoundsAnticancer ActivityShowed cytotoxic effects on various cancer cell lines through multiple mechanisms including enzyme inhibition.
Novel 1,3,4-Oxadiazole DerivativesAntifungal ActivitySome derivatives displayed good antifungal activities alongside anticancer properties.

Properties

IUPAC Name

(3-methoxynaphthalen-2-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-19-11-15-5-3-2-4-14(15)10-18(19)20(23)22-12-17(13-22)25-16-6-8-21-9-7-16/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCLKJYFIGQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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